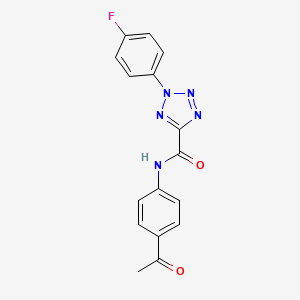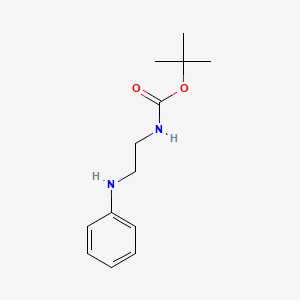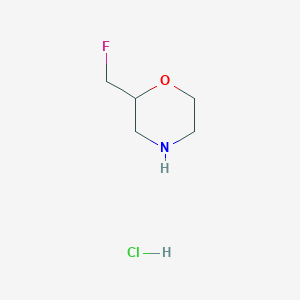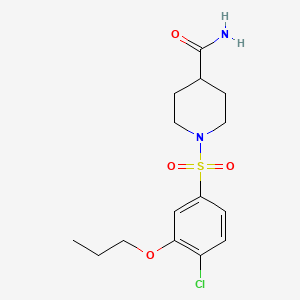
N-(4-acetylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(4-acetylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide” is not available in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-acetylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide” are not detailed in the sources I found .Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Approaches : A variety of synthetic routes have been explored for creating compounds with structural similarities to N-(4-acetylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide. These methods aim at developing novel compounds with potential biological activities. For instance, the synthesis and characterization of thiophene, thiazolyl-thiophene, and thienopyridine derivatives have demonstrated the versatility of synthetic chemistry in creating compounds with specific structural features and potential biological activities (Atta & Abdel‐Latif, 2021).
Structural Characterization : Detailed structural analysis using techniques such as IR, NMR, and mass spectrometry is crucial for confirming the identity and purity of synthesized compounds. For example, the crystal structure, Hirshfeld surface analysis, and DFT studies of N-(4-acetylphenyl)quinoline-3-carboxamide provided in-depth insights into the molecular geometry and electronic properties of such compounds (Polo-Cuadrado et al., 2021).
Anticancer Activity
Cytotoxic Evaluation : The exploration of novel compounds for anticancer activity is a significant area of research. For instance, the evaluation of pyrazole-1-carboxamide analogues for cytotoxicity against breast cancer cell lines has shed light on the potential therapeutic applications of these compounds (Ahsan et al., 2018). Such studies are crucial for identifying promising candidates for further development into anticancer agents.
Optical and Fluorescence Properties
Fluorescence Switches : The development of fluorescent materials based on compounds with tetraphenylethene derivatives highlights the potential application in chemical sensing and environmental monitoring. These materials exhibit reversible fluorescence switching in response to different stimuli, which can be leveraged for designing advanced sensing devices (Wang et al., 2015).
pH Sensors : Compounds exhibiting aggregation-induced emission (AIE) characteristics have been studied for their potential as fluorescent pH sensors. Their ability to switch emission states upon protonation and deprotonation makes them valuable tools for pH monitoring in various environments (Yang et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4-acetylphenyl)-2-(4-fluorophenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O2/c1-10(23)11-2-6-13(7-3-11)18-16(24)15-19-21-22(20-15)14-8-4-12(17)5-9-14/h2-9H,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIFQPHMLMGSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2994777.png)
![4-[Amino(cyano)methyl]benzonitrile](/img/structure/B2994778.png)

![2-(6-Tert-butylpyridazin-3-yl)-5-[6-(trifluoromethyl)pyridazin-3-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2994781.png)
![8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2994783.png)
![1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone](/img/structure/B2994784.png)


![9-chloro-2-(4-ethoxyphenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2994792.png)




![2-(4-chlorophenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2994800.png)